

Seviteronel-related adverse events in clinical trials

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Compound of Interest		
Compound Name:	Seviteronel	
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Seviteronel Clinical Trial Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on adverse events observed in clinical trials of **seviteronel**. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist in the design and conduct of experiments involving this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers might encounter during their experiments with **seviteronel**, based on adverse events reported in clinical trials.

Question: What are the most common adverse events associated with **seviteronel** administration?

Answer: Based on Phase I and II clinical trials, the most frequently reported adverse events (AEs) are generally of Grade 1 or 2.[1][2][3] In men with castration-resistant prostate cancer (CRPC), the most common AEs were fatigue (71%), dizziness (52%), blurred vision (38%), and dysgeusia (33%).[1][4][5] In women with estrogen receptor-positive (ER+) or triple-negative breast cancer (TNBC), the most common AEs included tremor (42%), nausea (42%), vomiting







(37%), and fatigue (37%).[2][3][6] A Phase 2 study in men with metastatic CRPC also reported concentration impairment, fatigue, tremor, and nausea as common AEs.[7][8]

Question: What are the dose-limiting toxicities (DLTs) observed with **seviteronel**?

Answer: Dose-limiting toxicities have been observed at higher doses of **seviteronel**. In a Phase 1 study in women with breast cancer, DLTs included Grade 3 confusional state with paranoia at 750 mg once daily, and Grade 3 mental status change and delirium at 600 mg once daily.[2][3] In a Phase 1 study in men with CRPC, a DLT of Grade 3 muscular weakness was reported in one subject at the 900 mg once-daily dose.[1]

Question: How should I manage common adverse events like fatigue or dizziness in my experimental subjects?

Answer: In clinical trials, most Grade 1-2 adverse events, including fatigue and dizziness, improved with dose reduction or interruption.[1][4] For preclinical studies, consider implementing a dose-escalation design to identify the maximum tolerated dose in your model system. If signs of fatigue or dizziness (e.g., decreased activity, ataxia) are observed, a reduction in the administered dose or a temporary cessation of treatment may be warranted to assess for recovery.

Question: Are there any serious adverse events (SAEs) associated with **seviteronel** that I should be aware of?

Answer: Yes, serious adverse events have been reported in a minority of patients. In men with CRPC, possibly related SAEs included syncope, deep vein thrombosis, atrial fibrillation, and muscular weakness.[3] In women with breast cancer, possibly related SAEs included delirium, mental status change, and confusional state.[2] While these events are less common, it is crucial to monitor for any severe or unexpected toxicities in your experiments.

Question: What is the recommended Phase 2 dose (RP2D) for **seviteronel**?

Answer: In the Phase 1 study in women with breast cancer, the recommended Phase 2 dose was determined to be 450 mg once daily.[3][6] For men with CRPC, 600 mg once daily was chosen as the RP2D for future studies.[5]



Quantitative Data Summary

The following tables summarize the frequency of common adverse events reported in key clinical trials of **seviteronel**.

Table 1: Common Adverse Events in Men with Castration-Resistant Prostate Cancer (Phase I Study)[1][4][5]

Adverse Event	Frequency (%)
Fatigue	71
Dizziness	52
Blurred Vision	38
Dysgeusia	33

Table 2: Common Adverse Events in Women with ER+ or TNBC (Phase I Study)[2][3][6]

Adverse Event	Frequency (%)
Tremor	42
Nausea	42
Vomiting	37
Fatigue	37

Table 3: Grade 3 or Higher Adverse Events Possibly Related to **Seviteronel**



Patient Population	Adverse Event	Dose
Men with CRPC[1][3]	Syncope	600 mg QD + DT
Hyponatremia	600 mg QD + DT	_
Fatigue	600 mg QD	_
Atrial Fibrillation	750 mg QD	
Muscle Weakness	900 mg QD	_
Women with Breast Cancer[2] [3]	Anemia	450 mg QD
Delirium	600 mg QD	
Mental Status Change	600 mg QD	_
Confusional State	750 mg QD	_

QD: once daily; DT: dose titration

Experimental Protocols

This section provides an overview of the methodologies used for safety assessment in **seviteronel** clinical trials.

Safety and Tolerability Assessment in a Phase I Study in Men with CRPC

- Study Design: This was an open-label, dose-escalation study following a modified "3+3"
 Fibonacci design.[3] Seviteronel was administered once daily in 28-day continuous dosing cycles.[3]
- Patient Population: The study enrolled men with chemotherapy-naïve castration-resistant prostate cancer.[3]
- Safety Monitoring: The primary objectives were to establish the safety, tolerability, and
 maximum tolerated dose (MTD) of seviteronel.[3][5] Adverse events were graded using the
 National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE),



version 4.0.[4] Dose-limiting toxicities were defined as any Grade 3 or greater drug-related AE occurring within the first 28-day dosing cycle.[3]

 Dose Escalation: Dose escalation proceeded in cohorts of 3-6 patients. If one of the first three patients in a cohort experienced a DLT, up to three more patients were enrolled in that cohort. The MTD was defined as the dose level at which less than 33% of patients experienced a DLT.

Safety and Tolerability Assessment in a Phase I Study in Women with Breast Cancer

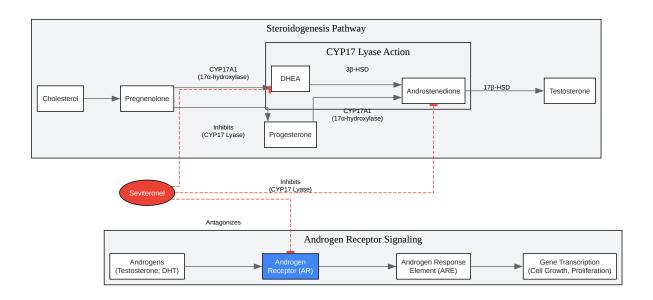
- Study Design: This was an open-label, dose de-escalation study.[2] **Seviteronel** was administered once daily in 6-subject cohorts at 750 mg, 600 mg, and 450 mg.[2]
- Patient Population: The study enrolled women with locally advanced or metastatic triplenegative breast cancer (TNBC) or estrogen receptor-positive (ER+) breast cancer.[3]
- Safety Monitoring: The primary objective was to determine the safety, tolerability, and MTD of seviteronel.[2] Adverse events were graded using NCI CTCAE, version 4.03.[2] DLTs were defined as any Grade 3 or greater adverse event possibly, probably, or definitely related to seviteronel occurring within the first 28-day dosing cycle.[2]

Signaling Pathways and Workflows

Seviteronel's Dual Mechanism of Action

Seviteronel is a selective inhibitor of both cytochrome P450c17a (CYP17) 17,20-lyase and the androgen receptor (AR).[2] Its selective inhibition of the 17,20-lyase enzyme in the testes and adrenal glands blocks the production of androgens.[9] Additionally, it acts as a competitive antagonist of the AR, preventing androgens from binding and activating the receptor.[2] This dual mechanism effectively shuts down androgen signaling, which is crucial for the growth of certain types of prostate and breast cancers.





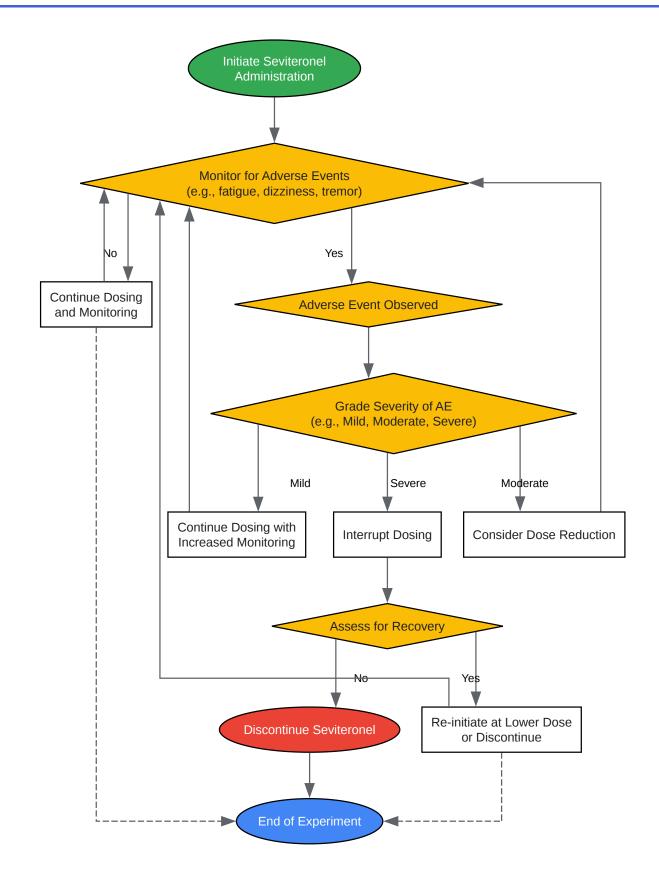
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Caption: Seviteronel's dual inhibition of CYP17 lyase and the androgen receptor.

Experimental Workflow for Managing Potential Adverse Events

This workflow provides a logical approach for researchers to monitor and manage potential adverse events in preclinical studies based on clinical trial findings.





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Caption: A workflow for monitoring and managing adverse events in preclinical studies.



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